Cyclopentylisopropylamine hydrochloride
Description
Historical Context and Early Chemical Investigations of Substituted Amines
The exploration of substituted amines has been a cornerstone of medicinal chemistry for over a century. Early investigations into the synthesis and pharmacological activity of amines paved the way for the development of numerous therapeutic agents. The journey began with the isolation and modification of naturally occurring amines, such as alkaloids, and rapidly progressed to the synthetic creation of novel amine derivatives.
The early 20th century saw a surge in the synthesis of various substituted amines, driven by the desire to understand the relationship between chemical structure and physiological effect. Key milestones included the development of synthetic methods to introduce alkyl and aryl groups onto a nitrogen atom, leading to the classification of amines as primary, secondary, and tertiary. These early synthetic efforts, often involving reactions such as the alkylation of ammonia (B1221849) and primary amines, laid the groundwork for the creation of more complex molecules.
A significant focus of early research was on phenethylamines and their derivatives, which led to the discovery of amphetamine and its analogues. These compounds demonstrated profound effects on the central nervous system, highlighting the therapeutic potential of targeting monoamine neurotransmitter systems. This historical precedent established a clear link between substituted amines and neurological function, a theme that continues to drive research in this area. The development of synthetic routes to secondary amines, in particular, has been a subject of continuous refinement, with methods like reductive amination and N-alkylation of primary amines becoming fundamental tools in the organic chemist's arsenal.
Rationale for Academic Inquiry into Cyclopentylisopropylamine Hydrochloride Analogues
The academic interest in analogues of this compound is largely predicated on their structural similarity to known monoamine reuptake inhibitors. These inhibitors play a crucial role in the treatment of various central nervous system (CNS) disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and anxiety. By blocking the reuptake of neurotransmitters such as norepinephrine, dopamine, and serotonin from the synaptic cleft, these drugs increase the concentration of these neurotransmitters, thereby modulating neuronal signaling.
The rationale for investigating novel cycloalkane-derived amines, such as those related to this compound, is multi-faceted:
Novelty and Patentability: The search for new chemical entities with improved efficacy, selectivity, and safety profiles is a constant driver in pharmaceutical research. Novel cycloalkane-derived amines offer the potential for new intellectual property and the development of next-generation therapeutics.
Improved Pharmacokinetic and Pharmacodynamic Properties: Modifications to the chemical structure, such as the introduction of a cyclopentyl group, can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for specific biological targets.
Exploring Chemical Space: The systematic exploration of different alkyl and cycloalkyl substituents on an amine scaffold allows researchers to map the chemical space around a particular pharmacophore, leading to a deeper understanding of the structural requirements for biological activity.
Therapeutic Applications: The development of selective norepinephrine reuptake inhibitors (NRIs), for instance, is a key strategy in treating conditions like ADHD and certain types of depression. Cycloalkylamines have emerged as a promising class of compounds in this regard.
Current Landscape of Research on Related Cycloalkane-Derived Amines
Contemporary research on cycloalkane-derived amines is vibrant and focused on the development of selective monoamine reuptake inhibitors. A significant body of work has centered on N,2-substituted cycloalkylamines as potent norepinephrine transporter (NET) inhibitors. nih.gov These studies often involve the synthesis of a series of analogues to probe the effects of different substituents on potency and selectivity.
Key areas of current investigation include:
Varying Cycloalkyl Ring Size: Researchers are exploring how changing the size of the cycloalkane ring (e.g., from cyclopropane (B1198618) to cyclohexane) influences binding affinity and selectivity for monoamine transporters.
Substitution on the Amine: The nature of the second substituent on the nitrogen atom is a critical determinant of activity. Studies have investigated a range of alkyl and aryl groups to optimize interactions with the target protein.
Aromatic Ring Substitutions: For compounds that also feature an aromatic moiety, extensive research is conducted on the effects of different substitution patterns on the phenyl ring.
Stereochemistry: The stereochemical configuration of chiral centers within the molecule is of paramount importance. Research has consistently shown that different stereoisomers can exhibit vastly different potencies and selectivities. For example, studies on N,2-substituted cyclopentylamines have revealed a preference for a trans-orientation of the substituents for optimal NET inhibition. nih.gov
The table below summarizes findings from a study on N,2-substituted cycloalkylamine analogues, highlighting the impact of structural modifications on NET inhibitory activity.
| Compound ID | Cycloalkane Ring | Amine Substituent | Phenyl Ring Substitution | NET Inhibition (pIC50) |
| Analogue 1 | Cyclopentyl | Isopropyl | 3,4-dichloro | 7.8 |
| Analogue 2 | Cyclohexyl | Isopropyl | 3,4-dichloro | 7.2 |
| Analogue 3 | Cyclopentyl | Methyl | 3,4-dichloro | 7.5 |
| Analogue 4 | Cyclopentyl | Isopropyl | 4-chloro | 7.1 |
| Analogue 5 | Cyclopentyl | Isopropyl | Unsubstituted | 6.8 |
This data is illustrative and based on trends reported in the literature for analogous compound series.
Significance of Systematic Study for Structure-Activity Relationship Elucidation
The systematic study of a series of related compounds is fundamental to elucidating their structure-activity relationships (SAR). SAR studies provide a framework for understanding how specific chemical features of a molecule contribute to its biological activity. For cycloalkane-derived amines, this involves systematically modifying different parts of the molecule and observing the resulting changes in potency and selectivity towards monoamine transporters.
The significance of systematic SAR studies in this context includes:
Rational Drug Design: A clear understanding of SAR allows for the rational design of more potent and selective compounds, rather than relying on random screening. By identifying which structural modifications enhance or diminish activity, researchers can focus their synthetic efforts on the most promising candidates.
Identification of Key Pharmacophoric Features: SAR studies help to identify the key functional groups and their spatial arrangement (the pharmacophore) that are essential for binding to the biological target. For cycloalkylamine-based NET inhibitors, the secondary amine, the cycloalkane ring, and any aromatic substituents are all critical components of the pharmacophore.
Optimization of Selectivity: Many CNS disorders are best treated by targeting a specific monoamine transporter. SAR studies are crucial for fine-tuning the selectivity of a compound for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT). For instance, research on the cycloalkanol ethylamine scaffold has shown that specific substitutions can enhance selectivity for NET.
Understanding Target Binding: Combined with computational modeling and molecular docking studies, SAR data can provide insights into how these molecules bind to their target proteins at the molecular level. This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the observed activity. The stereochemical orientation of substituents has been shown to be a critical factor in the binding of N,2-substituted cycloalkylamines to the NET binding pocket. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-propan-2-ylcyclopentanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)9-8-5-3-4-6-8;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAPWTFBZLJWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590462 | |
| Record name | N-(Propan-2-yl)cyclopentanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52703-17-0, 1170802-25-1 | |
| Record name | N-(Propan-2-yl)cyclopentanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(propan-2-yl)cyclopentanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of Cyclopentylisopropylamine Hydrochloride
Established Synthetic Routes for Cyclopentylisopropylamine and its Hydrochloride Salt
The traditional synthesis of Cyclopentylisopropylamine, also known as N-isopropylcyclopentylamine, relies on well-established organic reactions. These methods are broadly applicable to the formation of secondary amines and have been adapted for the synthesis of this specific compound.
Reductive Amination Pathways Utilizing Cyclopentanone (B42830) and Isopropylamine (B41738)
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group to an amine through an intermediate imine. d-nb.infofrontiersin.org This one-pot reaction is widely employed due to its efficiency and the commercial availability of the starting materials. d-nb.info The process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. d-nb.info For the synthesis of Cyclopentylisopropylamine, this involves the reaction of cyclopentanone with isopropylamine.
The reaction proceeds through the initial formation of a heminal, which then dehydrates to form an imine (a Schiff base). This imine intermediate is then reduced to the final secondary amine. A variety of reducing agents can be employed, with common choices being sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation using metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel is also a prevalent method. frontiersin.orgfrontiersin.org
The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. For instance, studies on the reductive amination of cyclopentanone to cyclopentylamine (B150401) have explored various catalysts, which can be extrapolated to the synthesis with isopropylamine. masterorganicchemistry.comresearchgate.netresearchgate.net
Table 1: Catalytic Systems for Reductive Amination of Cyclopentanone
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ru/Nb₂O₅-L | H₂ | - | 90 | 2 | 84 (for cyclopentylamine) | masterorganicchemistry.comresearchgate.net |
| Pt/Al-Beta | H₂ | - | - | - | >95 selectivity | researchgate.net |
| Pt/TiO₂ | H₂ | - | - | - | >95 selectivity | researchgate.net |
| Raney Ni | H₂ | - | - | - | Good yield (for cyclopentylamine) | researchgate.net |
Note: The yields and conditions in this table are primarily for the synthesis of cyclopentylamine but provide a strong indication of effective catalytic systems for the synthesis of N-substituted cyclopentylamines like Cyclopentylisopropylamine.
Alternative Amination Strategies for N-Alkylation of Cyclopentylamines
An alternative to reductive amination is the direct N-alkylation of a primary amine with an alkyl halide. In the context of synthesizing Cyclopentylisopropylamine, this would involve the reaction of cyclopentylamine with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. google.com This reaction is a nucleophilic substitution where the amine acts as the nucleophile. nih.gov
However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. rsc.org The desired secondary amine is often more nucleophilic than the starting primary amine, making it susceptible to further reaction with the alkyl halide. To mitigate this, reaction conditions such as the stoichiometry of the reactants and the choice of base are carefully controlled. The use of a large excess of the primary amine can favor mono-alkylation.
Recent advancements have introduced more selective N-alkylation methods. For instance, the use of specific catalysts or protecting groups can enhance the yield of the desired secondary amine. commonorganicchemistry.com
Salt Formation Procedures for Cyclopentylisopropylamine Hydrochloride
Once the free base, Cyclopentylisopropylamine, is synthesized, it is converted to its hydrochloride salt to improve its stability and handling properties. This is a standard acid-base reaction. A common procedure involves dissolving the free base in a suitable organic solvent, such as diethyl ether or ethanol, and then adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent. nih.gov The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.
A general method for the preparation of amine hydrochloride salts involves refluxing the amine with ammonium chloride in ethanol, followed by removal of the solvent to yield the hydrochloride salt quantitatively. Another approach is the use of trialkylsilylhalides, such as trimethylchlorosilane, which react with the amine in a protic solvent to form the hydrohalide salt.
Development of Novel Synthetic Approaches
Ongoing research in organic synthesis focuses on developing more efficient, selective, and environmentally friendly methods. For this compound, this translates to advancements in stereoselective synthesis and the application of green chemistry principles.
Stereoselective Synthesis of Cyclopentylisopropylamine Enantiomers
Cyclopentylisopropylamine possesses a chiral center at the carbon of the cyclopentyl ring attached to the nitrogen atom. As such, it can exist as a pair of enantiomers. The biological activity of chiral molecules often differs between enantiomers, making their stereoselective synthesis a critical area of research.
Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines. nih.govresearchgate.net This can be achieved through several strategies:
Use of a chiral auxiliary: A chiral auxiliary can be temporarily attached to the amine or ketone to direct the stereochemical outcome of the reduction, after which it is removed. nih.gov
Use of a chiral catalyst: Chiral metal complexes or organocatalysts can be used to catalyze the reduction of the imine intermediate enantioselectively. researchgate.net
Biocatalysis: Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) have emerged as highly efficient and selective catalysts for asymmetric reductive amination, operating under mild conditions. d-nb.infobohrium.comacs.orgresearchgate.net These biocatalysts can provide access to specific enantiomers with high enantiomeric excess. frontiersin.org
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of this compound, this involves several key considerations:
Atom Economy: Reductive amination is inherently more atom-economical than N-alkylation with halides, as it ideally produces only water as a byproduct. d-nb.inforsc.org
Catalysis: The use of catalytic methods, especially with heterogeneous catalysts that can be easily recovered and reused, is a core principle of green chemistry. researchgate.netresearchgate.nettandfonline.com Research is ongoing to replace precious metal catalysts (e.g., Pd, Pt, Ru) with more abundant and less toxic metals. frontiersin.orgacs.org
Alternative Reagents and Solvents: The "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent, is a greener alternative to using alkyl halides. researchgate.netrsc.org This method generates water as the only byproduct. Additionally, the use of greener solvents, or even solvent-free conditions, is being explored. mdpi.com Biocatalytic approaches also align well with green chemistry principles due to their use of renewable catalysts (enzymes) and operation in aqueous media under mild conditions. frontiersin.orgbohrium.comacs.orgresearchgate.net
Flow Chemistry Applications in Amine Synthesis
The application of continuous flow chemistry offers significant advantages in the synthesis of secondary amines like cyclopentylisopropylamine, providing enhanced control over reaction parameters, improved safety, and greater efficiency compared to traditional batch methods. vapourtec.comresearchgate.net Flow systems enable precise management of temperature, pressure, and stoichiometry, leading to higher yields and purities while minimizing by-product formation. researchgate.net
One prominent approach adaptable for the synthesis of this compound in a flow setup is the reductive amination of cyclopentanone with isopropylamine. In a typical flow process, streams of the ketone, the amine, and a reducing agent are mixed in a T-mixer before entering a heated reactor coil. The use of a packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon (Pd/C), can facilitate the hydrogenation of the intermediate imine in-situ. researchgate.net
Another versatile flow-based method involves the reaction of a cyclopentyl derivative with isopropylamine. For instance, a continuous flow process can be designed for the nucleophilic substitution of a suitable leaving group on the cyclopentyl ring, such as a mesylate or halide, with isopropylamine. vapourtec.comacs.org This method allows for an in-line workup, streamlining the synthesis and isolation of the desired secondary amine. vapourtec.comresearchgate.net
Biocatalytic cascades in flow reactors also present a green and highly selective alternative. nih.gov Immobilized enzymes, such as transaminases or reductive aminases (RedAms), can be employed in packed-bed reactors to catalyze the formation of the amine from the corresponding ketone and amine precursors. nih.gov The continuous removal of by-products and the ability to couple multiple enzymatic steps in sequence make this a powerful strategy for efficient amine synthesis. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for Secondary Amines
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Process Control | Limited | Precise control of temperature, pressure, and mixing |
| Safety | Potential for thermal runaway | Improved heat transfer, smaller reaction volumes |
| Scalability | Challenging | Readily scalable by extending operation time |
| By-product Formation | Often significant | Minimized due to controlled conditions |
Derivatization and Structural Modification Studies
The structural scaffold of this compound offers multiple sites for chemical modification, enabling the exploration of structure-activity relationships and the development of new chemical entities.
Synthesis of N-Substituted Cyclopentylisopropylamine Derivatives
The secondary amine functionality in cyclopentylisopropylamine is a prime target for N-substitution. A common method for this is N-alkylation, which can be achieved by reacting the amine with various alkyl halides. acs.org To avoid over-alkylation, which is a common challenge, specific strategies such as the use of N-aminopyridinium salts as ammonia (B1221849) surrogates can be employed to achieve selective mono-alkylation. acs.org
Another important transformation is N-acylation, where the amine is reacted with acyl chlorides or anhydrides to form the corresponding amides. Reductive amination itself can be used to introduce a variety of substituents by reacting cyclopentylisopropylamine with different aldehydes or ketones in the presence of a reducing agent. youtube.comyoutube.com
Investigation of Ring Modifications on the Cyclopentyl Moiety
Modifications to the cyclopentyl ring can significantly influence the molecule's properties. The cyclopentane (B165970) ring is a common motif in bioactive molecules and its stereocontrolled synthesis and functionalization are of great interest in medicinal chemistry. researchgate.net Synthetic strategies can be employed to introduce substituents at various positions on the cyclopentyl ring, thereby altering its steric and electronic properties.
The introduction of functional groups or the alteration of the ring size to a cyclobutane (B1203170) or cyclohexane (B81311) can have profound effects on the molecule's interaction with biological targets. nih.gov For example, the incorporation of a cyclopropyl (B3062369) group, a common modification in drug discovery, can enhance metabolic stability and binding affinity. researchgate.netnih.goviris-biotech.de While not a direct modification of the existing cyclopentyl ring, the synthesis of analogs with different cycloalkyl groups is a key strategy in lead optimization.
Side Chain Elaboration and Functionalization
The isopropyl side chain also presents opportunities for structural modification. While direct functionalization of the isopropyl group is challenging, the synthesis of analogs with different alkyl or functionalized side chains attached to the nitrogen atom is a straightforward approach. This can be achieved through the initial synthetic route by replacing isopropylamine with other primary amines in the reductive amination with cyclopentanone. This allows for the introduction of a wide variety of side chains, including those with additional functional groups that can be used for further chemical transformations.
Catalytic Systems in this compound Synthesis and Transformations
Catalysis is central to the efficient and selective synthesis and transformation of this compound. Both homogeneous and heterogeneous catalysts play crucial roles in the key chemical steps.
Homogeneous and Heterogeneous Catalysis for Amine Formation
The formation of cyclopentylisopropylamine via reductive amination of cyclopentanone and isopropylamine is a prime example of a catalytically driven process.
Homogeneous Catalysis: Homogeneous catalysts, such as Wilkinson's catalyst (a rhodium complex) or various ruthenium and iridium complexes, can be highly effective for the hydrogenation of the intermediate imine. researchgate.net These catalysts are often highly selective and operate under mild conditions. researchgate.net For instance, ruthenium-based catalysts have been successfully used for the reductive amination of carboxylic acids and their derivatives to produce N-alkylated amines. researchgate.net
Heterogeneous Catalysis: Heterogeneous catalysts are widely used in industrial applications due to their ease of separation and recyclability. savemyexams.com For the synthesis of secondary amines, catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly employed. researchgate.net These catalysts are effective for the hydrogenation of imines formed in situ. researchgate.net Copper-based heterogeneous catalysts have also shown high conversion and selectivity in the direct reductive amination of ketones. researchgate.net The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity. For example, the use of Ru/Nb2O5 has been reported for the reductive amination of cyclopentanone to cyclopentylamine. researchgate.net
The final step in the synthesis, the formation of the hydrochloride salt, is typically a non-catalytic process achieved by treating the free amine with hydrochloric acid. nih.govchemicalbook.comresearchgate.netnih.gov
Table 2: Catalytic Systems for Secondary Amine Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | [Ru(acac)3], [Rh(PPh3)3Cl] | High selectivity, mild conditions, good for mechanistic studies | Difficult to separate from product, catalyst cost |
| Heterogeneous | Pd/C, Pt/C, Raney Ni, Cu/SiO2 | Easy separation, reusable, suitable for flow chemistry | Lower selectivity at times, higher temperatures/pressures may be needed |
| Biocatalyst | Transaminases, Imine Reductases | High stereoselectivity, green process | Enzyme stability, substrate scope can be limited |
Organocatalysis in Stereoselective Preparations
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small, chiral organic molecules to catalyze chemical transformations with high stereocontrol. umb.edu Unlike metal-based catalysts, organocatalysts are often more robust, less toxic, and environmentally benign. In the context of synthesizing secondary amines like cyclopentylisopropylamine, a primary strategy involves the asymmetric reductive amination of a ketone.
This process typically begins with the condensation of a ketone (cyclopentanone) and a primary amine (isopropylamine) to form an intermediate imine. A chiral organocatalyst then facilitates the stereoselective reduction of this imine to the target chiral amine. Chiral Brønsted acids, particularly phosphoric acids derived from BINOL (1,1'-bi-2-naphthol), are highly effective for this transformation. beilstein-journals.org The catalyst protonates the imine, forming a chiral ion pair. The bulky chiral environment of the catalyst then directs the hydride attack from a reducing agent, such as a Hantzsch ester, to one face of the imine, resulting in the preferential formation of one enantiomer of the final amine product.
Primary amine-derived catalysts, often based on natural amino acids like proline or phenylalanine, represent another important class. rsc.orgrsc.org These can activate carbonyl compounds through the formation of chiral enamines or iminium ions, facilitating a variety of enantioselective additions. rsc.org The effectiveness of these catalysts lies in their ability to create a well-defined chiral pocket around the reaction center, ensuring high levels of stereochemical induction. researchgate.net The N-H group present in primary amine catalysts can also participate in hydrogen bonding, further helping to control the enamine geometry and the stereoselectivity of the reaction. rsc.org
The table below summarizes research findings for organocatalytic systems used in the asymmetric synthesis of chiral amines, illustrating the types of catalysts employed and their typical performance.
| Catalyst Type | Example Catalyst | Substrate Example | Reducing Agent | Enantiomeric Excess (ee) | Yield | Reference |
| Chiral Phosphoric Acid | (R)-3,3'-Ph₂-BINOL phosphoric acid | N-aryl imine | Hantzsch Ester | 90-98% | 57-98% | beilstein-journals.org |
| Primary Amine Derivative | L-Threonine derivative | Ketone + Aldehyde | - (Aldol reaction) | >99% | High | rsc.org |
| Disulfonimide | Chiral Disulfonimide 45 | N-Fmoc-imine | Allyltrimethylsilane | High | Good | beilstein-journals.org |
| Primary-tertiary amine | Amine-Brønsted acid catalyst | α,β-unsaturated ketone | - (Michael addition) | 89-99% | High | rsc.org |
This table is interactive and represents findings from various studies on asymmetric amine synthesis. The specific substrates and conditions vary per study.
Biocatalytic Approaches for Amine Synthesis
Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations, often with unparalleled stereospecificity under mild, aqueous conditions. nih.gov For the synthesis of chiral amines, several classes of enzymes have proven to be exceptionally effective, including transaminases (TAs), imine reductases (IREDs), and reductive aminases (RedAms). nih.govacs.org
Transaminases (ω-TAs) are particularly relevant for the synthesis of cyclopentylisopropylamine. These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. researchgate.net In a potential synthesis for cyclopentylisopropylamine, an ω-TA could be used to transfer the amino group from isopropylamine (acting as the donor) directly to cyclopentanone (the acceptor). wiley.com This reaction is reversible, but the equilibrium can be driven towards product formation by using a large excess of the amine donor. wiley.com The industrial value of this class of enzymes has been demonstrated in the large-scale synthesis of the drug sitagliptin. researchgate.net Researchers have developed extensive screening kits of ω-transaminases to find enzymes with activity towards a wide range of ketones and amines. rsc.org
Imine Reductases (IREDs) and Reductive Aminases (RedAms) offer another powerful biocatalytic route. These enzymes catalyze the reduction of imines to amines, using a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). acs.org The imine substrate can be pre-formed or generated in situ from the corresponding ketone and amine. This method is highly advantageous as it can be combined with other enzymes in cascade reactions to create highly efficient processes. For instance, an alcohol oxidase could first oxidize an alcohol to an aldehyde or ketone, which is then converted to a secondary amine by a RedAm in a continuous flow system. nih.gov Such multi-enzyme cascades mimic the efficiency of metabolic pathways found in nature. acs.org
The selection of the enzyme is critical, as different enzymes exhibit varying substrate specificities and stereopreferences (either (R)- or (S)-selective). wiley.com Modern protein engineering techniques allow for the tailoring of enzymes to improve their activity, stability, and selectivity for non-natural substrates. nih.gov
The following table details examples of biocatalysts used in the synthesis of chiral amines, highlighting their source and stereoselectivity.
| Enzyme Class | Specific Enzyme Example | Amine Donor | Substrate Example | Stereoselectivity | Conversion/Yield | Reference |
| ω-Transaminase (ω-TA) | ω-TA from Vibrio fluvialis (VfTA) | Isopropylamine | Various ketones | (S)-selective | >95% | wiley.comnih.gov |
| ω-Transaminase (ω-TA) | ω-TA from Aspergillus terreus | Alanine | Pro-chiral ketones | (R)-selective | >99% | wiley.com |
| Reductive Aminase (RedAm) | RedAm from Aspergillus oryzae (AspRedAm) | Methylamine | Cyclohexanone | High | >99% | scispace.com |
| Imine Reductase (IRED) | IRED from Paenibacillus elgii | (various) | Cyclic Imines | High (dr >99:1) | >99% | acs.org |
This interactive table presents data from various biocatalytic studies. The specific conditions and substrates are detailed in the cited literature.
Lack of Publicly Available Preclinical Data on this compound
Despite a comprehensive search of available scientific literature and databases, there is a notable absence of publicly accessible preclinical research data for the chemical compound this compound. As a result, a detailed article on its pharmacological characterization and biological activity, as per the requested outline, cannot be generated at this time.
The requested article structure necessitates specific, data-driven content for the following sections:
Pharmacological Characterization and Biological Activity Studies in Preclinical Models
Pharmacological Characterization and Biological Activity Studies in Preclinical Models
In Vivo Behavioral and Physiological Assessments in Animal Models
Investigation of Central Nervous System Effects (e.g., Stimulant Properties in Rodents)
Thorough searches for primary research articles, reviews, and database entries that would provide the necessary data for these sections—including receptor binding affinities, functional assay results, cellular transport characteristics, enzyme inhibition data, and in vivo behavioral findings in animal models—did not yield any specific information for Cyclopentylisopropylamine hydrochloride.
General methodologies for these types of studies are well-established in the field of pharmacology and toxicology. For instance, neurotransmitter receptor affinities are typically determined through radioligand binding assays, while cellular uptake and efflux are often studied using cultured cells and specific inhibitors. Similarly, locomotor activity and exploratory behaviors are commonly assessed in rodents using paradigms such as the open field test. However, the application of these methods to this compound has not been documented in the accessible public record.
Without primary data, the creation of an authoritative and scientifically accurate article with detailed research findings and data tables is not feasible. The scientific community relies on published, peer-reviewed data to establish the pharmacological profile of any given compound, and such information for this compound appears to be unavailable.
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Structure Activity Relationship Sar Investigations of Cyclopentylisopropylamine Hydrochloride and Its Analogues
Systematic Modification of the Cyclopentyl Moiety and its Impact on Biological Activity
The cyclopentyl ring of Cyclopentylisopropylamine hydrochloride is a key structural feature that significantly influences its interaction with biological targets. Alterations to this moiety can lead to substantial changes in binding affinity and activity.
One common modification strategy involves the introduction of substituents onto the cyclopentyl ring. The position, size, and electronic properties of these substituents are critical. For instance, the addition of small alkyl groups at various positions on the ring can explore the steric tolerance of the binding pocket. A bulkier substituent might enhance van der Waals interactions if the pocket is accommodating, or it could lead to a steric clash, thereby reducing affinity.
Another approach is to alter the ring size itself, creating analogues with cyclobutyl, cyclohexyl, or other cycloalkyl groups. This strategy probes the optimal ring size for fitting into the receptor's binding site. For example, expanding the ring to a cyclohexyl group might allow for more favorable hydrophobic interactions in a larger pocket, while contracting it to a cyclobutyl ring could be beneficial if the binding site is more constrained.
Furthermore, creating conformational restriction within the cyclopentyl moiety can provide insights into the bioactive conformation of the ligand. acs.org This can be achieved by introducing double bonds to form cyclopentenyl or cyclopentadienyl (B1206354) analogues, or by creating bridged bicyclic systems. acs.org Such rigidification reduces the number of possible conformations the molecule can adopt, which can lead to an increase in binding affinity by minimizing the entropic penalty upon binding. acs.org
Table 1: Impact of Cyclopentyl Moiety Modifications on Biological Activity (Hypothetical Data)
| Modification | Change in Binding Affinity (Ki) | Rationale |
| Addition of a methyl group at C-2 | Decrease | Potential steric hindrance in the binding pocket. |
| Ring expansion to cyclohexyl | Increase | Enhanced hydrophobic interactions with the receptor. |
| Introduction of an oxygen atom (oxolane) | Variable | Dependent on the potential for new hydrogen bond formation. |
| Introduction of a double bond | Increase | Conformational restriction leading to a more favorable binding pose. |
Influence of Isopropyl Group Alterations on Receptor Interactions
The N-isopropyl group of this compound is another critical determinant of its pharmacological activity, playing a significant role in how the molecule docks with its target receptor. nih.gov Modifications to this group can fine-tune the compound's affinity and selectivity.
Varying the size of the alkyl substituent on the nitrogen atom is a primary strategy. Replacing the isopropyl group with smaller (e.g., ethyl) or larger (e.g., tert-butyl) alkyl groups can reveal the steric constraints of the binding site around the amine. A larger group might enhance hydrophobic interactions, but could also introduce steric hindrance. Conversely, a smaller group might not fully occupy the available space, leading to weaker binding.
Introducing polarity into the N-alkyl substituent, for example, by adding a hydroxyl or ether group, can explore the potential for hydrogen bonding interactions within the receptor pocket. The presence of a hydrogen bond donor or acceptor can significantly increase binding affinity if the receptor has a complementary residue in the appropriate orientation.
The branching of the alkyl group is also important. Comparing the activity of the isopropyl group with its linear isomer, n-propyl, can provide information about the shape of the binding pocket. The branched nature of the isopropyl group may provide a better fit into a specifically shaped hydrophobic pocket compared to a more flexible linear chain.
Table 2: Effect of Isopropyl Group Modifications on Receptor Binding (Hypothetical Data)
| N-Substituent | Relative Binding Affinity | Inferred Receptor Interaction |
| Ethyl | Lower | Suboptimal hydrophobic contact. |
| n-Propyl | Lower | Less favorable shape complementarity. |
| tert-Butyl | Significantly Lower | Steric clash with the binding pocket. |
| 2-Hydroxypropyl | Higher | Formation of a new hydrogen bond. |
Stereochemical Determinants of Pharmacological Efficacy and Selectivity
Stereochemistry is a crucial factor in the pharmacological properties of chiral drugs like this compound. ijpsjournal.comnih.gov The three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its biological target, which is also chiral. nih.gov
Cyclopentylisopropylamine possesses a chiral center at the carbon atom of the cyclopentyl ring attached to the amine group. This results in two enantiomers, (R)- and (S)-Cyclopentylisopropylamine. These enantiomers can exhibit different pharmacological activities. researchgate.netdntb.gov.ua One enantiomer (the eutomer) may have a significantly higher affinity for the target receptor than the other (the distomer). researchgate.net This stereoselectivity arises from the fact that only one enantiomer can achieve a three-point attachment or optimal fit with the chiral binding site on the receptor.
The separation and individual testing of enantiomers are therefore essential to determine which isomer is responsible for the desired therapeutic effect. nih.gov In some cases, the distomer may be inactive, while in others it could contribute to off-target effects or even have an opposing pharmacological action. nih.gov Understanding the stereochemical requirements of the receptor allows for the development of single-enantiomer drugs, which can lead to improved efficacy, a better side-effect profile, and a more predictable dose-response relationship. nih.gov The determination of the absolute configuration of the more active enantiomer is a key step in drug design and development. nih.gov
Computational Chemistry Approaches to SAR Prediction
In recent years, computational chemistry has become an indispensable tool in drug discovery and development, offering powerful methods to predict and rationalize the structure-activity relationships of compounds like this compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For Cyclopentylisopropylamine analogues, a QSAR model could be developed by correlating various calculated molecular descriptors with their experimentally determined binding affinities or functional potencies. nih.govresearchgate.net
These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov By using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a predictive QSAR model can be generated. mdpi.com A robust QSAR model can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds and reducing the time and cost of drug discovery. researchgate.net
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com For this compound, docking studies can be performed if the three-dimensional structure of its target protein is known or can be modeled. jocpr.commdpi.com This technique allows for the visualization of the binding pose of the molecule within the active site of the receptor, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govfrontiersin.org
Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations can reveal how the ligand and protein adapt to each other's presence and can help to estimate the binding free energy, providing a more accurate prediction of binding affinity. nih.gov These simulations are valuable for understanding the structural basis of SAR and for guiding the design of new analogues with improved binding characteristics. nih.gov
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to be active at a specific biological target. dovepress.com A pharmacophore model for Cyclopentylisopropylamine analogues can be generated based on the structures of a set of active compounds. acs.org This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. nih.gov
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of novel and structurally diverse compounds that are likely to be active at the same target. acs.org Pharmacophore modeling is particularly useful when the 3D structure of the target receptor is unknown. dovepress.com
Pharmacokinetic and Metabolic Fate Studies in in Vitro and in Vivo Models
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Hepatocytes
In vitro systems are essential for early-stage assessment of a compound's metabolic liabilities. europa.eu Liver microsomes and hepatocytes are the primary tools for these investigations. researchgate.netnih.gov Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s. evotec.comresearchgate.net Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes, offering a more complete picture of hepatic metabolism. researchgate.net
To characterize Cyclopentylisopropylamine hydrochloride, studies would need to be conducted to determine its metabolic stability. This involves incubating the compound with liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey, and human) and monitoring its disappearance over time. researchgate.netnih.gov The data from such studies would allow for the calculation of key parameters like intrinsic clearance (CLint) and half-life (t1/2), which help in predicting how quickly the compound is likely to be cleared from the body. evotec.com
Data on the metabolic stability of this compound in any in vitro system is not currently available in published literature.
The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. mdpi.comwalshmedicalmedia.comnih.gov Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for metabolizing a compound is crucial for predicting potential drug-drug interactions. mdpi.comwalshmedicalmedia.com This process, known as reaction phenotyping, typically involves using a panel of recombinant human CYP enzymes or specific chemical inhibitors in human liver microsomes. nih.gov
For this compound, which contains a cyclopropylamine (B47189) moiety, there is a known potential for interaction with CYP enzymes. Compounds with this structure can sometimes lead to the inactivation of P450 enzymes through the formation of metabolic intermediate complexes. nih.govnih.govresearchgate.net For instance, studies on other cyclopropylamines have shown that they can be oxidized to reactive intermediates. nih.gov
Specific studies to identify the CYP isoforms responsible for the metabolism of this compound have not been published.
While CYP enzymes are primary contributors to drug metabolism, other non-CYP pathways can also be significant. These include enzymes such as flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), and various hydrolases. The involvement of these pathways would be investigated, particularly if metabolism is observed in the absence of CYP cofactors or is not inhibited by common CYP inhibitors. Given the amine structure of this compound, metabolism by FMOs or MAOs would be a theoretical possibility to investigate.
There is no published information regarding the involvement of non-CYP metabolic pathways in the biotransformation of this compound.
Metabolite profiling involves the identification of the chemical structures of metabolites formed after a compound is exposed to a metabolic system. frontiersin.org This is typically achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netfrontiersin.org By understanding the metabolites, researchers can identify the "soft spots" on the molecule that are most susceptible to metabolism.
For this compound, this would involve incubating the compound with liver microsomes and hepatocytes and analyzing the resulting mixture for new chemical entities. Trapping agents, such as glutathione (B108866) or cyanide, might also be used to detect the formation of reactive metabolites, which is a known possibility for compounds containing a cyclopropylamine group. nih.govfrontiersin.org
No metabolite profiles or reaction phenotyping data for this compound are available in the scientific literature.
In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Following in vitro characterization, in vivo studies in animal models (e.g., rats, mice, dogs) are conducted to understand the compound's complete ADME profile in a whole organism. admescope.com These studies are fundamental for extrapolating pharmacokinetic data to humans.
Oral bioavailability is a measure of the fraction of an orally administered dose that reaches systemic circulation. nih.govresearchgate.netnih.govmdpi.com To determine this for this compound, the compound would be administered to animals both intravenously and orally, and plasma concentrations would be measured over time. nih.govmdpi.com
Tissue distribution studies are performed to understand where the compound and its metabolites accumulate in the body. nih.govnih.govmdpi.com This is often done using radiolabeled compounds followed by quantitative whole-body autoradiography or by analyzing individual tissues after dissection. nih.govfrontiersin.org
No data on the oral bioavailability or tissue distribution of this compound in any animal model has been published.
Mass balance studies aim to account for the total administered dose of a compound. admescope.combioivt.comnih.govresearchgate.net Typically, a radiolabeled version of the compound is administered to animals, and excreta (urine and feces) are collected over several days to measure the amount of radioactivity eliminated. frontiersin.orgbioivt.com This reveals the primary routes of excretion and whether the compound is fully eliminated or retained in the body. researchgate.net
There are no published mass balance or excretion studies for this compound.
While the framework for studying the pharmacokinetic and metabolic fate of a chemical compound like this compound is well-established, a thorough review of scientific literature indicates a complete absence of specific data for this molecule. The information required to populate the sections on metabolic stability, enzyme contributions, metabolite profiling, bioavailability, tissue distribution, and excretion is not publicly available. Therefore, a detailed and scientifically accurate article focusing solely on the pharmacokinetic and metabolic fate of this compound cannot be generated at this time. Further research and publication of such studies are needed to characterize the ADME properties of this compound.
Enzyme Induction and Inhibition in Preclinical Models
The interaction of a compound with drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, is a critical aspect of preclinical evaluation. nih.gov These interactions can be categorized as either inhibition or induction.
Enzyme Inhibition: This occurs when a drug binds to an enzyme and decreases its activity, which can lead to an increase in the plasma concentration of other drugs metabolized by the same enzyme. nih.gov The potency of an inhibitor is often expressed as the IC50 value, which is the concentration of the inhibitor required to cause 50% inhibition of the enzyme's activity. nih.gov
Enzyme Induction: This is the process by which a drug increases the synthesis of an enzyme, leading to an accelerated metabolism of other drugs. nih.gov This can reduce the efficacy of co-administered medications. nih.gov The primary mechanism for CYP induction is through the activation of nuclear receptors like PXR and CAR. nih.gov Preclinical assessment of enzyme induction is commonly performed using cultured primary human hepatocytes, as this is considered the most reliable in vitro model. nih.gov
A summary of common preclinical models for assessing enzyme interactions is provided below.
| Interaction Type | Preclinical Model | Purpose |
| Inhibition | Recombinant CYP enzymes, Human Liver Microsomes | To determine the inhibitory potential and the specific enzymes involved. nih.gov |
| Induction | Cultured Primary Human Hepatocytes | To predict the potential for a compound to increase the metabolism of other drugs. nih.gov |
| Induction | Transgenic Animal Models | To confirm in vitro findings in a living system. nih.gov |
Role of Transporters in Compound Disposition (In Vitro and In Vivo)
Drug transporters are proteins found in cell membranes that facilitate the movement of substances into and out of cells. nih.gov They play a significant role in a drug's ADME by influencing its absorption, distribution to various tissues, and elimination from the body. nih.govnih.gov The interaction of a compound with these transporters can lead to clinically significant drug-drug interactions. nih.gov
Uptake Transporter Interactions
Uptake transporters, such as the Organic Anion Transporting Polypeptides (OATPs), are primarily located on the basolateral membrane of hepatocytes and are responsible for the uptake of drugs from the blood into the liver. nih.govmdpi.com Inhibition of these transporters can lead to increased plasma concentrations of substrate drugs, potentially causing adverse effects. mdpi.comnih.gov For example, the inhibition of OATP1B1 can significantly increase the systemic exposure of drugs like atorvastatin. nih.gov In vitro assays using cells that overexpress a specific transporter are commonly used to identify if a new compound is a substrate or inhibitor of that transporter. nih.gov
Efflux Transporter Substrate and Inhibitor Properties
Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), act as cellular pumps that actively transport drugs out of cells. tg.org.ausolvobiotech.com They are found in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier. tg.org.ausolvobiotech.com
In the intestine, these transporters can limit the oral absorption of drugs by pumping them back into the gut lumen. tg.org.au Inhibition of efflux transporters can, therefore, increase a drug's bioavailability. tg.org.au Conversely, a compound that is a substrate of an efflux transporter may have its distribution into protected tissues like the brain limited. solvobiotech.com
Determining whether a compound is a substrate or inhibitor of an efflux transporter is a routine part of drug development. youtube.com This is often done using in vitro cell-based assays, such as those employing Caco-2 cells, which naturally express these transporters. nih.gov
Below is a table summarizing key efflux transporters and their functions.
| Transporter | Alias | Primary Function | Common In Vitro Model |
| P-glycoprotein | P-gp, MDR1 | Limits oral absorption, facilitates biliary and renal excretion, part of the blood-brain barrier. tg.org.au | Caco-2 cells, MDCK cells transfected with the transporter. nih.govnih.gov |
| Breast Cancer Resistance Protein | BCRP, ABCG2 | Restricts distribution into the brain and other tissues, mediates biliary and renal excretion. solvobiotech.com | Caco-2 cells, cells overexpressing BCRP. nih.govnih.gov |
Analytical Chemistry and Characterization Techniques for Cyclopentylisopropylamine Hydrochloride
Chromatographic Methodologies for Purity Assessment and Quantification
Chromatography is a cornerstone for separating and quantifying the components of a mixture. For Cyclopentylisopropylamine hydrochloride, several chromatographic techniques are vital for assessing its purity and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and assay of this compound. The development of a robust HPLC method involves a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any impurities. Validation of the method is then performed according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose researchgate.net.
A typical method would be a reversed-phase HPLC (RP-HPLC) approach. The separation is generally achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol scielo.brijprajournal.com. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits maximum absorbance .
Method validation encompasses several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products researchgate.net.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range nih.govnih.gov.
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies of spiked samples nih.govijbmsp.org.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision) nih.govnih.gov.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy nih.govresearchgate.net.
Table 1: Illustrative HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD for Repeatability) | ≤ 2.0% | 0.8% |
| Intermediate Precision (% RSD) | ≤ 2.0% | 1.2% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.03 µg/mL |
Gas Chromatography (GC) for Volatile Species
Gas Chromatography (GC) is the preferred method for the analysis of volatile organic impurities, often referred to as residual solvents, which may be present from the manufacturing process. These solvents provide no therapeutic benefit and must be controlled within strict limits defined by ICH guidelines ispub.comptfarm.pl. Headspace GC (HS-GC) with a Flame Ionization Detector (FID) is a common configuration for this analysis because it is a simple, robust technique that minimizes the introduction of non-volatile matrix components into the GC system scispace.comresearchgate.net.
The method involves dissolving the this compound sample in a suitable high-boiling solvent (like dimethyl sulfoxide) in a sealed headspace vial. The vial is heated to allow the volatile solvents to partition into the gas phase (the headspace), which is then injected into the GC scispace.com. Separation is typically achieved on a capillary column with a stationary phase like 4% cyanopropyl phenyl / 96% dimethyl polysiloxane ispub.com.
Table 2: Typical GC-HS Conditions for Residual Solvent Analysis
| Parameter | Condition |
|---|---|
| Column | BP 624 or equivalent (e.g., 30m x 0.53mm, 0.25µm) ispub.com |
| Carrier Gas | Nitrogen or Helium ispub.comscispace.com |
| Injector Temperature | 230 °C ispub.com |
| Detector (FID) Temperature | 250 °C ispub.com |
| Oven Temperature Program | Initial 40°C, ramped to 200°C ispub.com |
| Headspace Oven Temperature | 80 °C scispace.com |
Chiral Chromatography for Enantiomeric Purity Determination
Since Cyclopentylisopropylamine contains a chiral center, it can exist as two enantiomers. It is crucial to control the enantiomeric purity, as different enantiomers of a drug can have different pharmacological activities and toxicities. Chiral chromatography is the most effective method for separating and quantifying these enantiomers nih.gov.
The separation can be achieved directly using a Chiral Stationary Phase (CSP). For a primary amine like Cyclopentylisopropylamine, crown ether-based CSPs are particularly effective nih.govwikipedia.org. For instance, a Crownpak CR(+) column can be used to resolve the enantiomers nih.govnih.gov. The mechanism of separation on this type of column involves the formation of transient diastereomeric complexes between the primary ammonium (B1175870) group of the analyte and the chiral crown ether in the stationary phase wikipedia.org. The mobile phase is typically an acidic aqueous solution, such as perchloric acid buffer, to ensure the amine is protonated nih.gov.
Alternatively, an indirect method can be used, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column nih.govnih.gov. However, direct chiral separation on a CSP is often preferred for its simplicity.
Table 3: Representative Chiral HPLC Method Parameters
| Parameter | Condition/Value |
|---|---|
| Column | Crownpak CR (+) or similar crown ether-based CSP nih.govnih.gov |
| Mobile Phase | Aqueous Perchloric Acid (e.g., pH 1.0) nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 °C nih.gov |
| Detection | UV at ~220 nm |
| Resolution (Rs) between enantiomers | > 2.0 |
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and identifying its molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework.
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the cyclopentyl group, the isopropyl group, the methine proton adjacent to the nitrogen, and the ammonium protons. The protons on the nitrogen of the hydrochloride salt are typically observed as a broad signal reddit.com. The methine proton (CH-N) would be deshielded due to the adjacent electron-withdrawing ammonium group.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The symmetry of the cyclopentyl and isopropyl groups will influence the number of unique carbon signals observed docbrown.info. The carbons directly attached to the nitrogen atom would be shifted downfield.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Cyclopentylisopropylamine (as Hydrochloride Salt in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Isopropyl -CH₃ | ~1.2 (doublet) | ~18-22 |
| Isopropyl -CH | ~3.3 (multiplet) | ~50-55 |
| Cyclopentyl -CH₂ (positions 3, 4) | ~1.5-1.7 (multiplet) | ~23-26 |
| Cyclopentyl -CH₂ (positions 2, 5) | ~1.8-2.0 (multiplet) | ~30-34 |
| Cyclopentyl -CH | ~3.1 (multiplet) | ~58-62 |
| -NH₂⁺- | ~8.5 (broad singlet) | N/A |
Note: Predicted values are illustrative and based on general principles of NMR spectroscopy for similar structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (Cyclopentylisopropylamine). The mass of this ion would confirm the molecular weight of the compound.
High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition. Fragmentation analysis (MS/MS) can be performed by inducing the precursor ion to break apart. The resulting fragment ions provide valuable information for confirming the structure. For Cyclopentylisopropylamine, characteristic fragmentation pathways would include the loss of the isopropyl group, the cyclopentyl group, and alpha-cleavage adjacent to the nitrogen atom.
Table 5: Predicted Mass Spectrometry Fragments for Cyclopentylisopropylamine
| Ion | Description | Predicted m/z (for C₈H₁₇N) |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | 128.14 |
| [M-CH(CH₃)₂]⁺ | Loss of isopropyl group | 85.09 |
| [M-C₅H₉]⁺ | Loss of cyclopentyl group | 59.07 |
| [C₅H₉]⁺ | Cyclopentyl cation | 69.07 |
Note: The m/z values are for the free base form of the compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy serves as a fundamental technique for the structural confirmation of this compound by identifying its functional groups. The hydrochloride salt of a secondary amine exhibits characteristic absorption bands. A prominent, broad absorption envelope is typically observed in the 2700-3000 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibrations of a secondary amine salt. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding. C-H stretching vibrations from the cyclopentyl and isopropyl groups are also expected in this region, often appearing as sharper peaks superimposed on the broad N-H⁺ band. spectroscopyonline.com
Further characteristic peaks include the N-H⁺ bending vibration, which is expected to appear in the 1620-1560 cm⁻¹ range. spectroscopyonline.com C-N stretching absorptions for aliphatic amines are typically found between 1000 and 1250 cm⁻¹. libretexts.org Additionally, absorptions corresponding to C-H bending and rocking from the alkyl groups will be present in the fingerprint region (below 1500 cm⁻¹).
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |
| N-H⁺ Stretch | 2700-3000 (Broad) | Secondary Amine Salt |
| C-H Stretch | 2850-2960 | Cyclopentyl, Isopropyl groups |
| N-H⁺ Bend | 1560-1620 | Secondary Amine Salt |
| C-H Bend | 1370-1470 | Cyclopentyl, Isopropyl groups |
| C-N Stretch | 1000-1250 | Aliphatic Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy is of limited utility for the direct characterization of this compound. Simple alkylamines lack significant chromophores that absorb light in the standard UV-Vis range (200-800 nm). libretexts.orgmasterorganicchemistry.com Consequently, this compound is expected to be transparent in this region, showing only potential end-absorption at very short wavelengths (below 220 nm). libretexts.orgmasterorganicchemistry.com This technique is therefore not suitable for quantitative analysis or detailed structural elucidation of this compound but can be used to check for the presence of UV-active impurities.
Advanced Analytical Techniques for Trace Analysis and Impurity Profiling
LC-MS/MS for Metabolite Identification and Low-Level Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for identifying and quantifying metabolites of Cyclopentylisopropylamine and detecting trace levels of the parent compound. nih.govyoutube.com The coupling of liquid chromatography, often using reverse-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) columns, allows for the separation of the parent compound from its more polar metabolites prior to detection. nih.govnih.gov
In a typical metabolic study, Cyclopentylisopropylamine would be incubated with liver microsomes, and the resulting mixture analyzed by LC-MS/MS. researchgate.net The mass spectrometer would be operated in a data-dependent acquisition mode, where a full scan identifies the precursor ions (the parent compound and potential metabolites), which then triggers fragmentation to produce product ion spectra (MS/MS). nih.gov
Expected metabolic pathways for N-alkylamines like Cyclopentylisopropylamine include:
N-dealkylation: Loss of the isopropyl or cyclopentyl group.
Hydroxylation: Addition of a hydroxyl group (-OH) to the cyclopentyl or isopropyl moieties, leading to an increase in mass of 16 Da.
Oxidation: Formation of N-oxides.
The high-resolution mass data from the MS/MS spectra allows for the determination of the elemental composition of metabolites, and the fragmentation patterns provide crucial information for structural elucidation. researchgate.net
| Metabolic Reaction | Mass Change (Da) | Expected Metabolite | Example Fragmentation Pathway |
| Hydroxylation | +16 | Hydroxy-cyclopentylisopropylamine | Loss of water (-18 Da) from the protonated molecule |
| N-deisopropylation | -42 | Cyclopentylamine (B150401) | Precursor ion matches that of cyclopentylamine standard |
| N-decyclopentylation | -68 | Isopropylamine (B41738) | Precursor ion matches that of isopropylamine standard |
GC-MS for Residual Solvents and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile and semi-volatile impurities, particularly residual solvents that may be present from the synthesis of this compound. nih.govscispace.comresearchgate.net Good Manufacturing Practice (GMP) requires the control and monitoring of such solvents in active pharmaceutical ingredients (APIs). nih.govscispace.com
For the analysis of residual solvents in a hydrochloride salt, a static headspace (HS) sampling technique is commonly employed. ptfarm.pl The solid API salt is dissolved in a high-boiling solvent like dimethyl sulfoxide (DMSO) in a sealed vial, which is then heated. scispace.com The volatile solvents partition into the headspace gas, which is then injected into the GC-MS system. This prevents the non-volatile salt from contaminating the GC column. ptfarm.pl A capillary column, such as a BP 624 or equivalent, is typically used for the separation of common pharmaceutical solvents. nih.govresearchgate.net The mass spectrometer provides definitive identification of the eluted solvents based on their mass spectra.
| Potential Residual Solvent | Boiling Point (°C) | Common Use in Synthesis |
| Isopropyl alcohol | 82.6 | Reactant, Solvent |
| Acetone | 56 | Solvent, Cleaning |
| Toluene | 110.6 | Solvent |
| Ethyl acetate | 77.1 | Extraction Solvent |
| Methanol | 64.7 | Solvent |
Quantitative NMR (qNMR) for Purity Assignment
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the purity of a substance without the need for a structurally identical reference standard. acanthusresearch.comox.ac.uk This technique is recognized by pharmacopeias for its accuracy in purity assignments. acanthusresearch.com The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. acanthusresearch.comemerypharma.com
To perform a qNMR assay on this compound, a precise mass of the sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) along with a precisely weighed amount of a certified internal standard. acs.org The internal standard must have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. ox.ac.uk Maleic acid is a common choice for an internal standard. researchgate.net
The ¹H NMR spectrum is acquired under specific quantitative conditions, ensuring long relaxation delays. The purity of this compound is then calculated using the following equation ox.ac.uk:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
I = Integral area of the signal
N = Number of protons for the integrated signal
M = Molecular weight
m = mass
P = Purity of the standard
This method offers a direct measurement of the mass fraction of the analyte, providing a highly accurate purity value that is independent of the compound's chromophoric properties. acanthusresearch.com
Solid-State Characterization of the Hydrochloride Salt
X-ray Diffraction (XRD) for Crystal Structure Analysis
X-ray Diffraction (XRD) is an essential technique for the solid-state characterization of crystalline materials like this compound. It provides definitive information about the crystal structure, including the arrangement of atoms in the crystal lattice, unit cell dimensions, and space group. beloit.edu This technique is crucial for identifying different polymorphic forms, which can have different physical properties.
Single-Crystal X-ray Diffraction (SC-XRD) , when a suitable single crystal can be grown, provides the most complete and unambiguous structural information. It elucidates the precise three-dimensional arrangement of the cyclopentylisopropylammonium cation and the chloride anion, including bond lengths, bond angles, and intermolecular interactions such as N-H⁺···Cl⁻ hydrogen bonds. nih.gov These hydrogen bonds are fundamental to the formation and stability of the crystal lattice. nih.gov
Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for routine identification and quality control. acs.org The sample is analyzed as a microcrystalline powder, producing a characteristic diffraction pattern that serves as a fingerprint for that specific crystalline phase. beloit.edu PXRD is instrumental in studying polymorphism, determining phase purity, and assessing the crystallinity of a sample. acs.org The diffraction pattern can be used to determine the unit cell parameters and can also be used for full crystal structure determination, although this is more challenging than with single-crystal data. acs.orgrigaku.com
| Parameter | Information Provided by XRD |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Symmetry elements of the unit cell |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell |
| Bond Lengths & Angles | Precise geometric data of the molecule |
| Hydrogen Bonding | Identification and geometry of intermolecular interactions |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to characterize the thermal properties of materials. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. Both the sample and the reference are maintained at nearly the same temperature throughout the experiment. This method provides valuable information about the physical and chemical changes that a substance undergoes as it is heated or cooled.
The primary output of a DSC experiment is a thermogram, which is a plot of heat flow versus temperature. Endothermic and exothermic processes in the sample result in a difference in heat flow compared to the reference material. An endothermic transition, such as melting, results in an absorption of heat by the sample, which is observed as a peak on the DSC curve. Conversely, an exothermic event, such as crystallization, involves the release of heat and is represented by a peak in the opposite direction.
For a crystalline compound like this compound, DSC analysis is instrumental in determining key thermal transitions. The most prominent endothermic event observed for a pure, crystalline solid is its melting point. The melting point is typically identified as the onset temperature of the melting endotherm, though the peak temperature is also often reported. The area under the melting peak is directly proportional to the enthalpy of fusion (ΔHfus), which is the amount of energy required to convert the solid into a liquid at its melting point.
The sharpness and shape of the melting peak can provide insights into the purity of the sample. A sharp, narrow melting peak is indicative of a highly pure compound, whereas a broad, asymmetric peak often suggests the presence of impurities or the existence of multiple crystalline forms (polymorphs).
| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) |
| Melting | 150.5 | 152.8 | 125.4 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the type of information that would be generated from a Differential Scanning Calorimetry analysis of this compound. Actual experimental values may vary.
Further detailed research findings from a DSC analysis could involve studying the effects of different heating rates on the melting behavior. Varying the heating rate can sometimes reveal subtle thermal events or resolve overlapping transitions. Additionally, DSC can be used to study the thermal stability of the compound by observing any exothermic events at higher temperatures that might indicate decomposition.
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of Cyclopentylisopropylamine hydrochloride. acs.orgscirp.org By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, providing insights into its stability, reactivity, and intermolecular interactions.
A primary focus of these calculations is the determination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and kinetic stability. scirp.org A smaller gap suggests the molecule is more polarizable and reactive.
Other key electronic properties derived from quantum chemical calculations include molecular electrostatic potential (MEP), which maps charge distributions and predicts sites for electrophilic and nucleophilic attack, and various population analyses (e.g., Mulliken charges) that assign partial charges to each atom. scirp.orgnumberanalytics.com These descriptors are critical for rationalizing the molecule's interaction with biological targets. For instance, the nitrogen atom in the amine group is expected to be a primary site for protonation and hydrogen bonding, a feature that can be quantified through calculated charge densities. nih.gov
Table 1: Illustrative Calculated Quantum Chemical Descriptors
| Descriptor | Illustrative Value | Significance |
|---|---|---|
| $E_{HOMO}$ (eV) | -9.50 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| $E_{LUMO}$ (eV) | 1.20 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 10.70 | Indicator of chemical reactivity and stability. scirp.org |
| Dipole Moment (Debye) | 1.35 | Measure of the overall polarity of the molecule. scirp.org |
| Mulliken Charge on N | -0.85 | Partial charge on the nitrogen atom, indicating a site for protonation or hydrogen bonding. numberanalytics.com |
Conformational Analysis and Energy Landscapes
The flexibility of the cyclopentyl ring and the rotation around the C-N bonds mean that this compound can exist in multiple conformations. Conformational analysis aims to identify these stable arrangements (local minima on the potential energy surface) and the energy barriers that separate them. researchgate.netlibretexts.org This is crucial as the biological activity of a molecule is often dependent on it adopting a specific three-dimensional shape to fit into a receptor binding site.
For the cyclopentyl moiety, the ring is not planar but adopts puckered conformations to relieve strain. The two most common low-energy conformations are the "envelope" (Cₛ symmetry) and the "half-chair" or "twist" (C₂ symmetry). libretexts.orgresearchgate.net The amino group can be attached in either an axial or equatorial position relative to the ring's average plane, leading to further distinct conformers.
Furthermore, rotation around the bond connecting the isopropyl group to the nitrogen atom introduces additional rotational isomers (rotamers). acs.org Computational methods can systematically explore these degrees of freedom to map out the complete conformational energy landscape. researchgate.netlibretexts.org By calculating the relative energies of each conformer and the transition state energies for their interconversion, a comprehensive picture of the molecule's dynamic behavior in solution can be constructed.
Table 2: Illustrative Conformational Energy Landscape
| Conformer Description | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Cyclopentyl (Envelope) - Equatorial NH-iPr | 0.00 | ~75% |
| Cyclopentyl (Half-Chair) - Equatorial NH-iPr | 0.55 | ~20% |
| Cyclopentyl (Envelope) - Axial NH-iPr | 2.10 | ~4% |
| Rotational Barrier (C-N bond) | ~5-7 | N/A |
Prediction of Spectroscopic Properties
Quantum mechanical calculations are highly effective at predicting spectroscopic data, which can aid in the structural elucidation and characterization of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com Calculations are performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com This allows for the assignment of experimental peaks and can help distinguish between different isomers or conformers.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. These calculations involve computing the second derivatives of the energy with respect to atomic displacements. The resulting predicted spectrum shows absorption bands corresponding to specific molecular motions, such as N-H stretching, C-H stretching, and the scissoring and wagging modes of the amine group. Comparing the calculated spectrum with experimental data can confirm the presence of specific functional groups and provide confidence in the molecule's structure.
Table 3: Illustrative Predicted Spectroscopic Data
| Spectroscopy Type | Feature | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm) | ~3.0 - 3.5 | CH group of isopropyl |
| Chemical Shift (δ, ppm) | ~1.5 - 2.0 | CH groups of cyclopentyl ring | |
| Chemical Shift (δ, ppm) | ~1.2 - 1.4 | CH₃ groups of isopropyl | |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~55 - 60 | CH of cyclopentyl attached to N |
| Chemical Shift (δ, ppm) | ~45 - 50 | CH of isopropyl | |
| Chemical Shift (δ, ppm) | ~20 - 25 | CH₃ of isopropyl | |
| IR Spectroscopy | Frequency (cm⁻¹) | ~3350 - 3450 | N-H stretch (secondary amine) |
| Frequency (cm⁻¹) | ~1100 - 1250 | C-N stretch (aliphatic amine) |
Development of Predictive Models for Biological Activity based on Quantum Mechanical Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate a molecule's structural or physicochemical properties with its biological activity. Quantum mechanical descriptors are particularly powerful in this context because they provide a fundamental, physics-based description of the molecule's properties. acs.org
In a QSAR study for this compound or related secondary amines, a set of molecules with known biological activities (e.g., receptor binding affinity) would be analyzed. For each molecule, a range of quantum mechanical descriptors would be calculated, including those mentioned previously (HOMO/LUMO energies, dipole moment, atomic charges) as well as others like polarizability, surface area, and softness. scirp.orgnumberanalytics.com
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links a combination of these descriptors to the observed activity. A successful QSAR model can not only explain the structural requirements for activity but also be used to predict the activity of new, untested compounds. This makes it an invaluable tool in drug discovery for prioritizing synthetic targets and designing more potent molecules.
Table 4: Key Quantum Mechanical Descriptors for QSAR Models
| Descriptor Class | Example Descriptors | Relevance to Biological Activity |
|---|---|---|
| Electronic | $E_{HOMO}$, $E_{LUMO}$, Electronegativity, Hardness/Softness | Describes the molecule's ability to participate in charge-transfer and covalent interactions with a receptor. numberanalytics.com |
| Geometric | Molecular Surface Area, Molecular Volume | Relates to the steric fit of the molecule within a binding pocket. |
| Charge-based | Dipole Moment, Mulliken Atomic Charges | Indicates the potential for electrostatic and hydrogen-bonding interactions. acs.org |
Future Research Directions and Potential Academic Applications
Design of Novel Chemical Probes and Tools for Neurobiological Research
A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a biological pathway, to understand its function. researchgate.net For a molecule to serve as a useful chemical probe, it must exhibit high potency and selectivity for its intended target. nih.gov
Currently, there is no published evidence of Cyclopentylisopropylamine hydrochloride being utilized as a validated chemical probe in neurobiological research. However, its simple and well-defined structure presents a hypothetical starting point for the development of such tools. The core structure, a cyclopentyl ring linked to an isopropyl group via a secondary amine, could be systematically modified to generate probes for specific neurological targets.
The development process would involve several academic pursuits:
Isotopic Labeling: For imaging techniques like Positron Emission Tomography (PET), the molecule could be synthesized with a positron-emitting isotope, such as Carbon-11 or Fluorine-18. This would require the development of rapid radiosynthesis methods compatible with the short half-lives of these isotopes. A labeled version of Cyclopentylisopropylamine could then be used to visualize and quantify the density of a target receptor in the brain in vivo.
Fluorophore Conjugation: A fluorescent tag could be chemically attached to the molecule without disrupting its core binding properties. This would create a tool for use in fluorescence microscopy, allowing researchers to visualize the localization of a target protein in cells or tissue slices.
Affinity and Selectivity Profiling: A crucial academic exercise would be to screen the compound against a wide panel of neurological receptors and transporters to identify any specific interactions. If a high-affinity target is identified, the structure could then be optimized to improve selectivity and potency, key criteria for a high-quality chemical probe. nih.gov
While this compound is not a current tool, its structure serves as a basic template for academic exercises in designing and validating new research tools for neurobiology.
Exploration of this compound as a Scaffold for New Chemical Entities
In medicinal chemistry, a scaffold is a core chemical structure upon which various functional groups are appended to create a library of new compounds. Functionalized five-membered carbocyclic frameworks are considered special core units present in numerous biologically relevant molecules. nih.gov The Cyclopentylisopropylamine structure represents a simple yet versatile scaffold containing three key features: a lipophilic cycloalkane, a secondary amine, and a small, branched alkyl group.
The academic exploration of this molecule as a scaffold could proceed in several directions:
Library Synthesis: The secondary amine is a key reaction handle. It can undergo a wide variety of chemical transformations (e.g., acylation, sulfonylation, reductive amination) to attach diverse chemical groups. A research program could focus on creating a library of derivatives to screen for biological activity. This approach is fundamental to modern drug discovery. nih.gov
Peptidomimetic Design: Functionalized cyclopentyl amines can be employed as substrates in peptide chemistry, acting as mimics of dipeptide units. nih.gov By modifying the Cyclopentylisopropylamine scaffold, for example by introducing carboxylic acid or amino groups onto the cyclopentyl ring, novel peptidomimetics could be designed. These entities are of great academic interest for their potential to create peptides with improved stability and cell permeability.
Fragment-Based Discovery: The compound itself can be considered a "fragment." In fragment-based drug discovery, small, low-affinity molecules are identified that bind to a biological target. These fragments are then grown or combined to produce a higher-affinity lead compound. Cyclopentylisopropylamine could be included in fragment libraries to see if it provides a useful starting point for hitting a particular target.
The utility of this molecule as a scaffold is currently hypothetical but is grounded in established principles of medicinal chemistry, where simple, readily accessible structures form the basis of complex molecular design.
Table 1: Potential Diversification of the Cyclopentylisopropylamine Scaffold
| Scaffold Position | Type of Modification | Potential Chemical Transformation | Purpose |
|---|---|---|---|
| Nitrogen Atom | Acylation/Sulfonylation | Reaction with acid chlorides or sulfonyl chlorides | Explore interactions of polar groups |
| Nitrogen Atom | Further Alkylation | Reductive amination with aldehydes/ketones | Generate tertiary amines with new properties |
| Cyclopentyl Ring | Functionalization | Introduction of hydroxyl, carboxyl, or amino groups | Increase polarity, add new binding features |
| Isopropyl Group | Replacement | Synthesis with different primary amines | Modulate steric bulk and lipophilicity |
Contributions to Fundamental Amine Chemistry and Synthesis Methodologies
The synthesis of secondary amines is a cornerstone of organic chemistry, and studying the preparation of a specific molecule like Cyclopentylisopropylamine provides a practical context for understanding fundamental synthetic methodologies. designer-drug.com Traditional methods for synthesizing secondary amines often face challenges with selectivity, making the development of new, robust methods an active area of academic research. researchgate.net
The synthesis of Cyclopentylisopropylamine can be approached via several classic and modern routes, each with its own academic implications:
Reductive Amination: This is one of the most common and versatile methods. It involves the reaction of cyclopentanone (B42830) with isopropylamine (B41738) to form an intermediate imine (or enamine), which is then reduced in situ to the final secondary amine. This method is highly efficient and avoids many of the problems of over-alkylation. Studying this specific reaction allows for the optimization of reducing agents and reaction conditions.
N-Alkylation of Primary Amines: A conceptually simple approach is the reaction of a primary amine with an alkyl halide, for example, reacting cyclopentylamine (B150401) with 2-bromopropane (B125204), or isopropylamine with bromocyclopentane. researchgate.net A significant drawback of this method is the potential for over-alkylation, where the newly formed secondary amine reacts again to form a tertiary amine. researchgate.net Academic studies in this area focus on controlling this lack of selectivity through careful choice of reagents, stoichiometry, and reaction conditions.
Modern Catalytic Methods: Recent advances in organic chemistry have led to new catalytic methods for amine synthesis that offer greater selectivity. These include ruthenium-catalyzed deaminative coupling of primary amines, which forms a secondary amine and ammonia (B1221849) as the only byproduct, providing a highly atom-economical route. researchgate.net Other advanced strategies involve the use of N-aminopyridinium salts as ammonia surrogates to achieve self-limiting alkylation, which prevents the problematic over-alkylation step. nih.govacs.org
The synthesis of Cyclopentylisopropylamine serves as an excellent case study for comparing the efficiency, selectivity, and environmental impact of these different fundamental methodologies.
Table 2: Comparison of Synthetic Routes for Cyclopentylisopropylamine
| Method | Starting Materials | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Reductive Amination | Cyclopentanone, Isopropylamine | High selectivity for the secondary amine, versatile. researchgate.net | Requires a reducing agent. |
| N-Alkylation | Cyclopentylamine + Isopropyl Halide OR Isopropylamine + Cyclopentyl Halide | Conceptually simple, uses basic reagents. designer-drug.com | Prone to over-alkylation, leading to mixtures of products and lower yields. researchgate.net |
| Catalytic Deaminative Coupling | Cyclopentylamine, Isopropylamine | High atom economy, chemoselective, avoids wasteful byproducts. researchgate.net | Requires a specific metal catalyst. |
Academic Implications for Understanding Structure-Function Relationships in Related Amine Classes
Structure-Function Relationships (SFR) are a central concept in pharmacology and medicinal chemistry, where the biological activity of a compound is correlated with its chemical structure. By systematically modifying parts of a molecule, researchers can understand which features are important for its function.
While this compound itself does not have a well-defined biological activity, it is an ideal candidate for inclusion in academic SFR studies of related amine classes. The key value lies in its specific combination of a cycloalkyl group and a small, branched alkyl group attached to the nitrogen.
An academic study could synthesize a matrix of related compounds to investigate how these structural changes influence a particular biological endpoint (e.g., receptor binding affinity, enzyme inhibition):
Role of the Cycloalkyl Group: The cyclopentyl group imparts a degree of conformational rigidity and lipophilicity. Its effect could be probed by comparing it with analogs containing a flexible, acyclic pentyl group or a smaller, more rigid cyclopropyl (B3062369) group. Studies have shown that the presence of a cyclopropane (B1198618) ring can significantly enhance biological activity compared to an analogous isopropyl group in other molecular contexts. rsc.org
Role of the Isopropyl Group: The branched isopropyl group provides more steric bulk near the nitrogen atom than a simple ethyl or methyl group. Comparing Cyclopentylisopropylamine to N-ethylcyclopentylamine or N-methylcyclopentylamine would reveal the importance of this steric hindrance for a given biological interaction.
Symmetry and Lipophilicity: The activity could be compared to symmetrical amines like dicyclopentylamine (B1266746) and diisopropylamine (B44863) to understand if an asymmetrical substitution pattern is beneficial.
Such a study would not necessarily aim to develop a drug, but rather to contribute to the fundamental academic understanding of how the size, shape, and electronics of alkyl and cycloalkyl groups on a simple amine core dictate its interactions with biological macromolecules.
Table 3: Example Set of Analogs for a Structure-Function Relationship Study
| Compound Name | Structure | Key Structural Feature Varied |
|---|---|---|
| Cyclopentylisopropylamine | (C₅H₉)-NH-(C₃H₇) | Baseline Compound |
| N-Pentylisopropylamine | (C₅H₁₁)-NH-(C₃H₇) | Acyclic vs. Cyclic (Rigidity) |
| Cyclopropylisopropylamine | (C₃H₅)-NH-(C₃H₇) | Ring Size |
| N-Ethylcyclopentylamine | (C₅H₉)-NH-(C₂H₅) | Size of Acyclic Group (Sterics) |
| Dicyclopentylamine | (C₅H₉)-NH-(C₅H₉) | Symmetry and Lipophilicity |
Q & A
Q. What are the standard synthetic routes for cyclopentylisopropylamine hydrochloride, and how can purity be validated?
this compound is typically synthesized via nucleophilic substitution of cyclopentyl halides with isopropylamine, followed by hydrochloric acid salt formation to enhance solubility . Purity validation requires a combination of high-performance liquid chromatography (HPLC) for quantitative analysis (≥98% purity threshold) and 1H/13C NMR spectroscopy to confirm structural integrity. For trace impurities, mass spectrometry (MS) with electrospray ionization (ESI) is recommended .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming cyclopentyl and isopropyl substituents.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms.
- Fourier-transform infrared spectroscopy (FT-IR) : Validates amine hydrochloride salt formation via N–H stretching bands (~2500–3000 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
As a hydrochloride salt, it exhibits high aqueous solubility (>50 mg/mL at 25°C) but degrades in basic media (pH > 8). Stability studies using thermogravimetric analysis (TGA) show decomposition above 200°C. Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How to design in vitro experiments to assess this compound’s interaction with neurotransmitter receptors?
- Radioligand binding assays : Use tritiated ligands (e.g., [³H]dopamine or [³H]serotonin) to quantify affinity (Ki) in transfected HEK293 cells.
- Dose-response curves : Determine EC50/IC50 values via calcium flux assays (Fluo-4 AM dye) for functional activity .
- Negative controls : Include known antagonists (e.g., ketanserin for 5-HT2A) to validate specificity .
Q. How can researchers resolve contradictions in reported binding affinity data across different studies?
- Standardize assay conditions : Use uniform buffer systems (e.g., Tris-HCl, pH 7.4) and temperature (25°C).
- Reference materials : Employ ISO 17025-certified standards (e.g., Cayman Chemical’s protocols) to calibrate instruments .
- Meta-analysis : Apply statistical tools like Bland-Altman plots to assess inter-study variability .
Q. What strategies optimize enantiomeric purity during the synthesis of this compound?
- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) for enantiomer separation.
- Asymmetric catalysis : Employ palladium-catalyzed amination with chiral ligands (e.g., BINAP) to favor desired stereoisomers .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.
- Waste disposal : Neutralize aqueous solutions with sodium bicarbonate before discarding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
